

Application Note: Quantitative Analysis of Ethyl tetrahydropyran-4-ylacetate

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Compound of Interest

Compound Name: Ethyl tetrahydropyran-4-ylacetate

Cat. No.: B010011

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Abstract: This document provides detailed analytical methods for the precise and accurate quantification of **Ethyl tetrahydropyran-4-ylacetate**, a key intermediate in pharmaceutical synthesis and a component in specialty chemical formulations. Recognizing the diverse analytical requirements of research, development, and quality control laboratories, we present two robust, validated protocols: a Gas Chromatography method with Flame Ionization Detection (GC-FID) for volatile analysis and a High-Performance Liquid Chromatography method coupled with a Charged Aerosol Detector (HPLC-CAD) for non-volatile and semi-volatile analysis. This guide is intended for researchers, analytical scientists, and drug development professionals, offering in-depth procedural details, the scientific rationale behind methodological choices, and comprehensive validation data.

Introduction to Ethyl tetrahydropyran-4-ylacetate and Analytical Challenges

Ethyl tetrahydropyran-4-ylacetate (CAS No. 103260-44-2) is a cyclic ether ester with a molecular formula of $C_9H_{16}O_3$ and a molecular weight of 172.22 g/mol ^{[1][2]} Its structure, characterized by a tetrahydropyran ring and an ethyl acetate side chain, imparts moderate polarity and volatility.^[3] A significant challenge in the quantification of this analyte using High-Performance Liquid Chromatography (HPLC) is its lack of a strong ultraviolet (UV) chromophore, rendering standard UV-Visible detection methods insensitive and impractical for trace-level analysis.^{[4][5][6]}

This application note addresses these challenges by presenting two orthogonal analytical techniques that provide reliable quantification:

- Gas Chromatography with Flame Ionization Detection (GC-FID): An established, robust method ideal for the analysis of volatile and semi-volatile compounds. FID offers excellent sensitivity and a wide linear range for hydrocarbons and organic molecules.
- High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A modern, universal detection method that is not dependent on the optical properties of the analyte. CAD is highly sensitive for non-volatile and semi-volatile compounds, making it an excellent choice for analytes lacking a UV chromophore.^{[1][2]}

Method 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle and Rationale

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas. As **Ethyl tetrahydropyran-4-ylacetate** is a relatively volatile ester, GC is a highly suitable technique. The Flame Ionization Detector (FID) is the detector of choice due to its high sensitivity to organic compounds and its near-universal response to hydrocarbons. The response of the FID is directly proportional to the mass of carbon atoms entering the flame, allowing for accurate quantification.^[7]

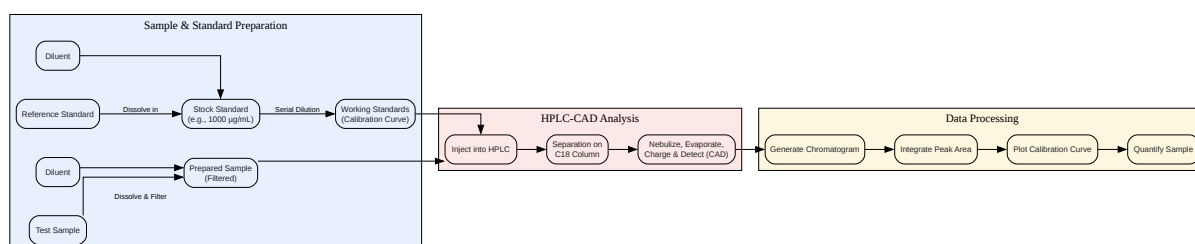
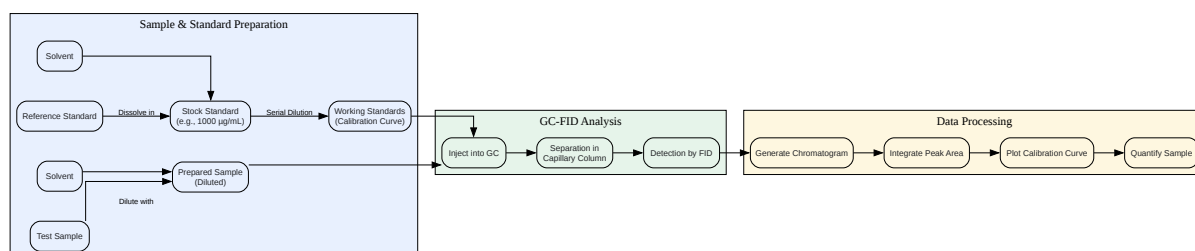
Experimental Protocol

Instrumentation and Materials:

- Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
- Capillary GC Column: A mid-polarity column such as a DB-Wax or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good peak shape and resolution.
- Carrier Gas: Helium or Hydrogen, high purity.

- Gases for FID: Hydrogen and Air, high purity.
- Data Acquisition System.
- Volumetric flasks, pipettes, and autosampler vials.
- **Ethyl tetrahydropyran-4-ylacetate** reference standard (purity $\geq 98\%$).
- Solvent: High-purity Ethyl Acetate or Dichloromethane.

Workflow Diagram:



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Caption: Workflow for HPLC-CAD quantification.

Step-by-Step Procedure:

- Standard Preparation:
 - Prepare a stock solution of **Ethyl tetrahydropyran-4-ylacetate** reference standard at 1000 µg/mL in a 50:50 (v/v) Acetonitrile/Water mixture.
 - Perform serial dilutions to prepare calibration standards (e.g., 5, 10, 25, 50, 100, 250 µg/mL).
- Sample Preparation:
 - Accurately weigh a portion of the sample and dissolve it in a known volume of the diluent to achieve a concentration within the calibration range.
 - Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
- HPLC-CAD Instrument Parameters:

Parameter	Recommended Setting	Rationale
Column	C18, 150 mm x 4.6 mm, 3.5 μ m	Provides good retention and separation for moderately polar compounds.
Mobile Phase A	Water	Weak solvent in reversed-phase chromatography.
Mobile Phase B	Acetonitrile	Strong solvent in reversed-phase chromatography.
Gradient	0-1 min: 30% B	Initial hold for equilibration.
1-10 min: 30% to 90% B	Gradient elution for separation from polar and non-polar impurities.	
10-12 min: 90% B	Column wash.	
12.1-15 min: 30% B	Re-equilibration for the next injection.	
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 $^{\circ}$ C	Ensures reproducible retention times.
Injection Volume	10 μ L	A typical injection volume for analytical HPLC.
CAD Nebulizer	40 $^{\circ}$ C	Optimizes aerosol formation.
CAD Evap. Tube	50 $^{\circ}$ C	Ensures complete solvent evaporation without analyte degradation.
Gas	Nitrogen at 35 psi	Standard for nebulization in CAD.

- Data Analysis:

- Inject the calibration standards and samples.
- Integrate the peak area for **Ethyl tetrahydropyran-4-ylacetate**.
- Construct a calibration curve. Note that CAD response can be non-linear, so a quadratic fit may be necessary.
- Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation

Both the GC-FID and HPLC-CAD methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose. [8][9][10] Validation Parameters Summary:

Parameter	Purpose	Acceptance Criteria (Typical)
Specificity	To demonstrate that the signal is from the analyte of interest.	Peak purity analysis; no interference from blank or placebo at the analyte's retention time.
Linearity	To show a proportional relationship between concentration and response.	Correlation coefficient (r^2) \geq 0.999 for a minimum of 5 concentration levels.
Range	The concentration interval where the method is precise, accurate, and linear.	Typically 80% to 120% of the target concentration.
Accuracy	The closeness of the measured value to the true value.	Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision		
- Repeatability	Precision under the same conditions over a short interval.	Relative Standard Deviation (RSD) \leq 2.0% for 6 replicate injections.
- Intermediate	Precision within the same lab (different days, analysts, equipment).	RSD \leq 3.0%.
Limit of Detection (LOD)	The lowest amount of analyte that can be detected.	Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantified with precision and accuracy.	Signal-to-Noise ratio of 10:1; RSD \leq 10%.
Robustness	The method's capacity to remain unaffected by small, deliberate variations in parameters.	No significant change in results when parameters (e.g., flow rate, temperature) are slightly varied.

Conclusion

This application note details two reliable and robust methods for the quantification of **Ethyl tetrahydropyran-4-ylacetate**. The GC-FID method offers a classic, cost-effective approach for volatile analysis, while the HPLC-CAD method provides a modern, highly sensitive alternative for non-chromophoric compounds, compatible with a wider range of sample volatilities and complex matrices. The choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix. Both methods, when properly validated, will provide accurate and precise results for researchers, scientists, and drug development professionals.

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